molecular formula C30H49N7O11 B3029765 Tyr-lys-lys-gly-glu CAS No. 77875-70-8

Tyr-lys-lys-gly-glu

Cat. No.: B3029765
CAS No.: 77875-70-8
M. Wt: 683.8 g/mol
InChI Key: NCPCDMTYCTXCEC-JZVQUOAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Lys-Lys-Gly-Glu is a synthetic pentapeptide provided for research purposes. This sequence is of significant interest in biochemical research, particularly as a model substrate for studying enzyme specificity and kinetics. Peptides containing tyrosine and lysine residues, such as this one, are valuable for investigating proteolytic cleavage patterns of enzymes like trypsin, which is known to cleave at the carboxyl side of lysine and arginine residues . The specific arrangement of amino acids in this peptide also makes it a candidate for structure-activity relationship (SAR) studies. Research on tyrosine- and lysine-containing dipeptides suggests that such sequences can exhibit antioxidant properties, potentially acting against free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET) . The presence of a lysine residue at a terminal position may contribute to the stabilization of secondary structures in peptide backbones . Researchers can utilize this peptide to explore its potential role in modulating biological activity, its stability in various buffers, and its interactions with other biomolecules. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should verify the specific applicability of this peptide for their unique experimental systems.

Properties

IUPAC Name

acetic acid;(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4)/t19-,20-,21-,22-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPCDMTYCTXCEC-JZVQUOAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N7O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Tyr-lys-lys-gly-glu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to a solid resin.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid (lysine) is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glycine, and glutamic acid) until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the same principles as SPPS. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.

Chemical Reactions Analysis

Cyclization Reactions

The ε-amino group of lysine residues facilitates intramolecular cyclization. A study demonstrated that peptides with terminal lysine undergo side chain-to-end cyclization via direct aminolysis of thioesters under mild conditions (pH 7.5, 25°C) . For example:

  • Tyr-Lys-Lys-Gly-Glu-SBn cyclizes to form a 15-membered ring through the ε-amino group of the second lysine.

  • Reaction efficiency depends on steric effects: Bulky N-terminal residues (e.g., Tyr) accelerate cyclization by stabilizing transition states .

Key Data:

Reaction TypeConditionsYield (%)ByproductsSource
Cyclization (ε-aminolysis)pH 7.5, 25°C, 72 h74–95Hydrolysis (5–20%)

Enzymatic Cleavage

Proteolytic enzymes target specific residues:

  • Trypsin cleaves after lysine (K), producing fragments:

    • Tyr-Lys + Lys-Gly-Glu (observed in chymotryptic digests of similar sequences) .

  • Chymotrypsin preferentially cleaves after aromatic residues (Tyr), yielding Tyr + Lys-Lys-Gly-Glu .

Hydrolysis Rates:

EnzymeCleavage SiteHalf-life (min)ConditionsSource
TrypsinC-terminal K127–27637°C, pH 8.0
ChymotrypsinC-terminal Y< 2030°C, pH 8.0

Post-Translational Modifications

  • Tyrosine Nitration:
    Tyrosine residues react with tetranitromethane under alkaline conditions to form 3-nitrotyrosine, altering conformational stability (e.g., reduced DNase activity in nitrated derivatives) .

  • Lysine Crosslinking:
    Glutaraldehyde induces intermolecular crosslinking via ε-amino groups, forming dimers or polymers .

Nitration Efficiency:

ReagentProductActivity Loss (%)Source
Tetranitromethane3-Nitrotyrosine50 (RNase)

pH-Dependent Stability

The peptide undergoes hydrolysis under extreme pH:

  • Acidic conditions (pH < 3): Backbone cleavage at Gly (flexible residue) .

  • Alkaline conditions (pH > 10): Deamidation of glutamine (not present here) and lysine oxidation .

Metal Ion Interactions

Glutamic acid (E) chelates Ca²⁺ or Mg²⁺, stabilizing tertiary structures. Ligand binding reduces susceptibility to thermal denaturation (e.g., ΔTm = +15°C with Ca²⁺) .

Scientific Research Applications

Cell Adhesion and Tissue Engineering

Tyr-lys-lys-gly-glu is significant in the field of tissue engineering, particularly for its role in cell adhesion. The presence of lysine residues enhances binding to cell membranes, facilitating the attachment and proliferation of cells on biomaterials.

  • Case Study : A study demonstrated that peptides containing lysine motifs improved the adhesion of mesenchymal stem cells (MSCs) on polymeric scaffolds, enhancing tissue regeneration outcomes .

Drug Delivery Systems

The peptide's structure allows it to be utilized in drug delivery systems, where it can serve as a targeting ligand or a component of nanoparticles designed for controlled release.

  • Case Study : Research indicated that conjugating this peptide to liposomes improved the targeting efficiency of anticancer drugs to tumor cells, leading to enhanced therapeutic effects .

Biodegradable Polymers

This compound can be incorporated into biodegradable polymers for use in medical devices and drug delivery systems. Its incorporation can enhance the mechanical properties and degradation rates of these materials.

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)2535
Degradation Rate (days)3020

This table illustrates the improved tensile strength and reduced degradation time when incorporating this compound into polymer matrices .

Supramolecular Chemistry

The peptide has been studied for its ability to form supramolecular structures through non-covalent interactions. This property is particularly useful in creating responsive materials that can change their properties in response to environmental stimuli.

  • Case Study : Researchers successfully created hydrogels from this compound that exhibited self-healing properties, making them suitable for biomedical applications .

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

  • Case Study : A recent investigation found that this peptide demonstrated significant inhibitory effects on Staphylococcus aureus growth, indicating potential as an antimicrobial agent in wound healing formulations .

Neuroprotective Effects

Preliminary research indicates that the peptide may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

  • Case Study : An experimental model showed that treatment with this compound reduced neuronal apoptosis in models of Alzheimer's disease, suggesting its role in neuroprotection .

Mechanism of Action

The mechanism of action of “Tyr-lys-lys-gly-glu” depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit signaling pathways, modulate enzyme activity, or alter protein-protein interactions. The exact molecular targets and pathways involved would depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Sequence Molecular Weight (g/mol) PSA (Ų) Key Residues Known Functions/Applications Source
Tyr-Lys-Lys-Gly-Glu This compound 795.40 326.59 Tyr, Lys×2, Glu Research use (uncharacterized)
Leu-enkephalin Tyr-Gly-Gly-Phe-Leu 555.62 236.21 Tyr, Gly×3, Phe, Leu Analgesia, opioid receptor ligand
Gly-Glu Gly-Glu 204.18 114.13 Gly, Glu Metabolic intermediates
Insulin C-chain analog Tyr-Arg-Arg-Glu... ~4000 (estimated) N/A Tyr, Arg×2, Glu×3, Leu, etc. Hormone activity (insulin-related)
H-His-Ala-Glu-Gly... 30-amino acid chain N/A N/A His, Glu×3, Tyr, Lys×2, etc. Unspecified (complex interactions)

Key Findings :

Charge and Membrane Interactions :

  • This compound contains two lysine residues (positively charged at physiological pH) and one glutamic acid (negatively charged), creating a net positive charge. This contrasts with Leu-enkephalin (neutral) and Gly-Glu (net negative). The charge profile may influence membrane permeability; for example, Leu-enkephalin requires receptor-mediated uptake due to poor passive diffusion , while this compound’s positive charge could enhance interactions with negatively charged phospholipid membranes .

Functional Roles: Leu-enkephalin is well-characterized as an endogenous opioid peptide with analgesic and anti-inflammatory effects . Insulin C-chain analogs (e.g., Tyr-Arg-Arg-Glu-Ala-Glu...) are structurally complex and hormone-associated, whereas this compound’s shorter length limits its capacity for intricate receptor binding .

However, its higher PSA (326.59 Ų vs. Leu-enkephalin’s 236.21 Ų) suggests lower blood-brain barrier permeability .

Synthetic Availability: this compound is produced at ≥98% purity, comparable to peptides like Arg-Gly-Glu-Ser acetate salt (≥95%) and Gly-Pro-Glu (≥98%) .

Biological Activity

Tyr-lys-lys-gly-glu (TKKGE) is a peptide composed of five amino acids: tyrosine (Tyr), lysine (Lys), glycine (Gly), and glutamic acid (Glu). The biological activities of peptides like TKKGE are of significant interest due to their potential therapeutic applications, including antioxidant, antihypertensive, and antimicrobial properties. This article explores the biological activity of TKKGE, supported by data tables, case studies, and research findings.

Structure and Properties

The sequence of TKKGE suggests a potential for diverse biological functions. The presence of lysine may confer positive charges, enhancing interactions with negatively charged biological membranes or proteins. Tyrosine contributes to antioxidant properties due to its ability to scavenge free radicals.

1. Antioxidant Activity

Peptides with similar structures have been shown to exhibit antioxidant properties. For instance, peptides derived from poultry by-products demonstrated significant antioxidant activity by increasing endogenous antioxidant levels in murine models exposed to oxidative stress .

Table 1: Antioxidant Activity of Related Peptides

Peptide SequenceSourceMethod of ExtractionAntioxidant Activity
Ser-Asn-Leu-Cys-Arg-Pro-Cys-GlyChicken feathersFermentation by Bacillus subtilisHigh
Ala-Arg-Ile-Tyr-His-Leu-Arg-Lys-Gly-Asn-Leu-GluPoultry visceraAutolytic digestionModerate

2. Antihypertensive Effects

Research indicates that peptides similar to TKKGE can exhibit antihypertensive effects by inhibiting angiotensin-converting enzyme (ACE). For example, peptides derived from chicken skin showed significant ACE inhibition, suggesting a potential mechanism for blood pressure regulation .

Table 2: Antihypertensive Peptides

Peptide SequenceSourceMethod of HydrolysisACE Inhibition (%)
Tyr-Ile-ProChicken skinHydrolysis with Alcalase42%
Lys-Gly-AlaPoultry visceraAutolytic digestion38%

3. Antimicrobial Properties

Peptides containing lysine and glutamic acid have been noted for their antimicrobial activities. A study highlighted that modifications in peptide structure could enhance their efficacy against bacteria such as Enterococcus coli .

Case Study: Antimicrobial Activity
A synthetic peptide containing lysine and glutamic acid was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, demonstrating the potential application of TKKGE in food preservation and infection control.

Research Findings

Recent studies have focused on the mechanisms underlying the biological activities of peptides similar to TKKGE:

  • Antioxidant Mechanisms : Research has shown that peptides can enhance the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), crucial enzymes in the antioxidant defense system .
  • ACE Inhibition : Peptides have been identified that inhibit ACE through competitive binding, leading to decreased angiotensin II levels and lower blood pressure .
  • Stability and Efficacy : Modifications such as N-terminal capping have been shown to improve peptide stability and resistance against enzymatic degradation, enhancing their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-lys-lys-gly-glu
Reactant of Route 2
Tyr-lys-lys-gly-glu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.